molecular formula C9H11ClO5S B13013733 Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

Cat. No.: B13013733
M. Wt: 266.70 g/mol
InChI Key: CRYICWKAYYUUGE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is notable for its unique structure, which includes a chloro, hydroxy, and methoxyethoxy substituent on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate typically involves the condensation of 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate esterification . Common catalysts used in this process include concentrated sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chloro and hydroxy groups may enhance its binding affinity to these targets, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxy-5-(ethoxy)thiophene-2-carboxylate
  • Methyl 4-chloro-3-hydroxy-5-(propoxy)thiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate is unique due to the presence of the methoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and biological activity, making it a valuable intermediate in the synthesis of novel thiophene derivatives .

Properties

Molecular Formula

C9H11ClO5S

Molecular Weight

266.70 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-(2-methoxyethoxy)thiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO5S/c1-13-3-4-15-9-5(10)6(11)7(16-9)8(12)14-2/h11H,3-4H2,1-2H3

InChI Key

CRYICWKAYYUUGE-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

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